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Compound of Interest

Compound Name: 6-lodo-2-oxaspiro[3.3]heptane

Cat. No.: B1449856

Introduction: The spiro[3.3]heptane motif has garnered significant attention in medicinal
chemistry as a bioisostere for more common carbocyclic rings like cyclohexane. Its rigid, three-
dimensional structure provides a unique scaffold for positioning functional groups in chemical
space, potentially leading to improved pharmacological properties. The derivative, 6-lodo-2-
oxaspiro[3.3]heptane, is a valuable building block for introducing this scaffold into more
complex molecules, with the iodo-substituent serving as a versatile handle for further chemical
transformations. A thorough understanding of its spectroscopic properties is paramount for
reaction monitoring, quality control, and structural confirmation.

This technical guide provides a detailed overview of the expected spectroscopic data for 6-
lodo-2-oxaspiro[3.3]heptane. It is important to note that publicly available, experimentally
acquired spectra for this specific compound are scarce. Therefore, this guide is based on a
combination of data from closely related analogs, established spectroscopic principles, and
computational predictions.

Molecular Structure and Predicted Spectroscopic
Data

The structure of 6-lodo-2-oxaspiro[3.3]heptane consists of two fused four-membered rings,
an oxetane and a cyclobutane, sharing a central spiro carbon. The iodine atom is substituted
on the cyclobutane ring.

Diagram 1: Structure and Atom Numbering
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A 2D representation of 6-lodo-2-oxaspiro[3.3]heptane with atom numbering for NMR
assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
The predicted *H and 3C NMR spectra of 6-lodo-2-oxaspiro[3.3]heptane are detailed below.
Predictions are based on established algorithms and comparison with analogs such as tert-
butyl 6-oxo0-2-azaspiro[3.3]heptane-2-carboxylate[1].

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane
and cyclobutane rings. The symmetry of the molecule will influence the number of unique
proton environments.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns
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Proton(s)

Predicted Chemical
Shift (ppm)

Predicted Multiplicity

Notes

H1, H3

~45-48

Doublet

Protons on the
oxetane ring adjacent

to the oxygen atom.

H2, H4

~25-28

Multiplet

Protons on the
oxetane ring adjacent

to the spirocarbon.

H5, H7

~2.8-3.1

Multiplet

Protons on the
cyclobutane ring
adjacent to the
spirocarbon and the

iodinated carbon.

H6

~4.0-4.3

Multiplet

Methine proton on the
carbon bearing the
iodine atom.
Deshielded due to the
electronegativity of

iodine.

Diagram 2: NMR Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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